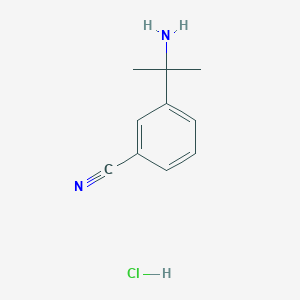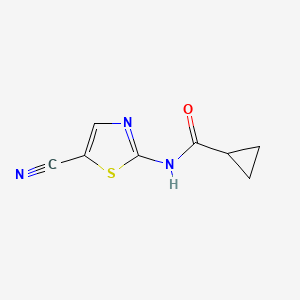![molecular formula C14H16N2O2S2 B2659363 N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide CAS No. 1355831-88-7](/img/structure/B2659363.png)
N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide, also known as CTM, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. CTM was first synthesized in 2015 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Mécanisme D'action
The mechanism of action of N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide involves its ability to inhibit the activity of certain enzymes and proteins that play a role in cell growth and proliferation. Specifically, N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide can induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on HDAC activity, N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide has been shown to modulate the activity of other proteins and signaling pathways involved in cancer cell growth and proliferation. N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially effective treatment for cancer with fewer side effects than traditional chemotherapy drugs. However, the limitations of N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide in lab experiments include its low solubility and stability, which can make it difficult to administer and study.
Orientations Futures
There are several potential future directions for N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide in scientific research. One potential direction is the development of N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide-based therapies for cancer and neurodegenerative diseases. Another potential direction is the development of new N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide analogs with improved solubility and stability. Additionally, N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide could be studied for its potential as a tool in epigenetic research and as a modulator of immune function.
Méthodes De Synthèse
N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide can be synthesized using a multistep process that involves the reaction of 3-methoxybenzenethiol with 3-bromopropionitrile to form 3-cyanothioanisole. This intermediate is then reacted with ethyl chloroacetate to form N-ethyl-N-(3-cyanothioanisole-3-yl)acetamide, which is then converted to N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide through a series of reactions involving potassium carbonate and acetic anhydride.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide has been studied for its potential therapeutic applications in various scientific fields, including cancer research and neurology. In cancer research, N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(3-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-18-11-3-2-4-12(7-11)20-8-13(17)16-14(9-15)5-6-19-10-14/h2-4,7H,5-6,8,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIXRGYQIYZNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCC(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide](/img/structure/B2659281.png)
![N-(3-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2659282.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2659283.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone](/img/structure/B2659284.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide](/img/structure/B2659285.png)







